molecular formula C12H12N2O2 B1267273 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 33443-58-2

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1267273
CAS No.: 33443-58-2
M. Wt: 216.24 g/mol
InChI Key: LXRVJHIISSYWEJ-UHFFFAOYSA-N
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Description

1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS Registry Number 33443-58-2 and a molecular formula of C12H12N2O2 . It has a molecular weight of 216.24 and is identified by the MDL number MFCD00452852 . This compound belongs to the chemical class of pyrimidinediones, which are structures of significant interest in medicinal chemistry research. Specifically, this benzyl- and methyl-substituted pyrimidinedione serves as a key synthetic intermediate or precursor in pharmaceutical research. Its structural framework is found in the development of more complex molecules, such as Elagolix impurities and metabolites . Elagolix is a potent GnRH receptor antagonist, and related compounds like Desbutyrate Elagolix, which share this core structure, are critical for pharmacological studies and quality control in drug development . Researchers utilize this compound strictly for laboratory R&D purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzyl-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRVJHIISSYWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309275
Record name 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33443-58-2
Record name NSC211600
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 6-Methyluracil Derivatives

Benzylation of 6-Methyluracil

A widely reported method involves the alkylation of 6-methyluracil with benzyl bromide under basic conditions. This approach, adapted from procedures detailed in Chemical and Pharmaceutical Bulletin (1981), employs potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures.

Reaction Conditions:

  • Substrate: 6-Methyluracil (1 equiv)
  • Alkylating Agent: Benzyl bromide (1.5–2.5 equiv)
  • Base: Potassium carbonate (3.0 equiv)
  • Solvent: DMF
  • Temperature: 100°C
  • Duration: 4–6 hours

The reaction proceeds via nucleophilic substitution at the N-1 position of the pyrimidinedione ring, yielding 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione with regioselectivity >90%. Purification via column chromatography (ethyl acetate/petroleum ether) typically affords yields of 70–84%.

Optimization Insights
  • Excess Benzyl Bromide: Increasing the equivalents of benzyl bromide from 1.5 to 2.5 improves conversion but may lead to di-benzylated byproducts.
  • Solvent Choice: DMF enhances solubility of intermediates, while alternatives like acetonitrile reduce side reactions but lower reaction rates.

Cyclization of β-Ketoester Intermediates

Blaise Reaction-Derived β-Ketoesters

The Blaise reaction, involving the condensation of nitriles with zinc reagents and esters, has been utilized to synthesize β-ketoesters critical for pyrimidinedione formation. For 1-benzyl-6-methyl derivatives, methylmalonyl chloride and benzylamine serve as starting materials.

Synthetic Pathway:

  • Blaise Reaction:
    • React methylmalonyl chloride with benzylamine in the presence of zinc, yielding β-ketoester intermediate 33 .
  • Cyclization:
    • Treat 33 with thiourea under acidic conditions to form the pyrimidine-2,4-dione core.
  • N-1 Functionalization:
    • Introduce the benzyl group via alkylation using chloromethyl benzyl ether.

Key Data:

Step Reagents/Conditions Yield (%)
Blaise Reaction Zn, methylmalonyl chloride, benzylamine 65–75
Cyclization Thiourea, HCl, reflux 80–85
N-1 Benzylation Chloromethyl benzyl ether, NaH 70–78

This method offers modularity for introducing substituents at C-6 and N-1 but requires stringent control over reaction stoichiometry.

Regioselective Suzuki Coupling Approaches

Late-Stage Functionalization

Recent advances leverage Suzuki-Miyaura cross-coupling to install aryl groups at the C-6 position post-cyclization. While primarily used for biphenyl derivatives, this strategy can be adapted for methyl group introduction via methylboronic acid reagents.

Procedure:

  • Synthesize 6-bromo-1-benzylpyrimidine-2,4-dione via bromination of the parent compound.
  • Perform Suzuki coupling with methylboronic acid under palladium catalysis.

Challenges:

  • Methylboronic acid’s low reactivity necessitates optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
  • Competing protodebromination reduces yields to 50–60%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial methods prioritize scalability through continuous flow reactors, which enhance heat transfer and reduce reaction times. Key parameters include:

  • Residence Time: 10–15 minutes
  • Temperature: 120–140°C
  • Catalyst: Heterogeneous bases (e.g., immobilized K₂CO₃)

This approach achieves >90% conversion with minimal byproducts, though purification remains a bottleneck.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability
N-Alkylation 70–84 >95 High
β-Ketoester Cyclization 65–78 90–92 Moderate
Suzuki Coupling 50–60 85–88 Low

N-Alkylation emerges as the most practical route for large-scale synthesis, whereas cyclization methods offer greater flexibility for structural diversification.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, reduced dihydropyrimidine compounds, and substituted pyrimidine analogs with different functional groups.

Scientific Research Applications

Chemistry

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for modifications that can lead to novel compounds with enhanced biological activities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting HIV-1 reverse transcriptase (RT). It acts as a non-nucleoside inhibitor, disrupting the replication cycle of HIV by binding to the active site of RT. This inhibition leads to a significant reduction in viral replication and has implications for antiviral drug development .

Medicine

In medicinal chemistry, this compound is explored for its antiviral and anticancer properties . Its mechanism of action involves modulating cell signaling pathways and gene expression, which can reduce cytopathic effects in infected cells. Additionally, studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Compound NameTarget EnzymeMode of ActionIC50 (µM)
This compoundHIV-1 RTNon-nucleoside inhibitor28 ± 2
5-fluoro-6-methylpyrimidin-2,4(1H,3H)-dioneHIV-1 RTNon-nucleoside inhibitor24 ± 3
4-amino-6-methylpyrimidin-2(1H)-oneVariousEnzyme inhibition>111

Table 2: Synthesis Methods

Method TypeDescription
Condensation ReactionReaction of aldehydes with pyrimidinediones to form the compound.
Substitution ReactionIntroduction of various substituents at different positions on the pyrimidine ring.

Case Study 1: Antiviral Activity

A study conducted by researchers demonstrated that this compound effectively inhibited HIV replication in vitro. The compound was tested on several HIV strains and showed a dose-dependent reduction in viral load. The results indicated that the compound could serve as a lead structure for developing new antiviral agents targeting HIV .

Case Study 2: Anticancer Properties

In another research project focused on cancer therapy, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The findings revealed that certain derivatives exhibited significant anticancer activity through apoptosis induction in cancer cells .

Mechanism of Action

The mechanism of action of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methylpyrimidine-2,4(1H,3H)-dione
  • 1-benzyl-6-ethylpyrimidine-2,4(1H,3H)-dione
  • 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-trione

Uniqueness

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.

Biological Activity

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2} and is characterized by a pyrimidine ring substituted with a benzyl group and a methyl group. Its structural properties contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Data:

Cell LineIC50 (µM)
A549 (Lung)5.9 ± 1.7
SW-480 (Colorectal)2.3 ± 0.91
MCF-7 (Breast)5.65 ± 2.33

These results indicate that the compound exhibits significant antiproliferative properties, particularly against colorectal cancer cells compared to established chemotherapeutics like Cisplatin, which has an IC50 of 15.37 µM against A549 cells .

The mechanisms underlying the anticancer effects of this compound may involve:

  • Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Studies suggest that it may trigger apoptotic pathways in malignant cells.
  • Targeting Specific Kinases: In silico studies indicate that this compound may interact with protein kinases implicated in cancer progression .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence supporting the antiviral potential of pyrimidine derivatives. For instance, related compounds have shown efficacy against HIV by targeting integrase enzymes essential for viral replication . This suggests a broader spectrum of biological activity for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives:

  • Cytotoxic Evaluation: A study synthesized various quinazoline-pyrimidine hybrid derivatives and tested their antiproliferative activity against human cancer cell lines. The findings demonstrated that certain substitutions on the pyrimidine ring enhanced cytotoxicity significantly .
  • Antiviral Screening: Research on similar pyrimidine compounds revealed their ability to inhibit HIV integrase effectively. This highlights the potential for developing antiviral agents from related structures .
  • Mechanistic Insights: Investigations into the mechanisms of action have shown that these compounds can modulate signaling pathways involved in cell survival and proliferation, indicating their potential as therapeutic agents in oncology and virology .

Q & A

Q. What are the standard synthetic routes for preparing 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The synthesis typically involves alkylation of the parent pyrimidine-dione core. For example, alkylation with benzyl chloride derivatives in dimethylformamide (DMF) using potassium carbonate as a base under reflux conditions (e.g., 4–10 hours) yields the N-benzylated product . Optimization includes solvent selection (DMF or acetone), temperature control (room temperature to reflux), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine-dione to benzyl chloride). Purification often involves recrystallization from ethanol or water to isolate white crystalline solids .

Q. How can the structure of this compound be confirmed post-synthesis?

Key analytical methods include:

  • 1H NMR : Peaks for the benzyl group (δ 4.5–5.0 ppm for CH2, aromatic protons at δ 7.2–7.5 ppm) and methyl group (δ 2.1–2.5 ppm) .
  • LC-MS/MS : Molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1680 cm⁻¹) and NH/OH (if present) .

Advanced Research Questions

Q. How are dihedral angles between substituents analyzed in the crystal structure of benzylated pyrimidine-diones?

Single-crystal X-ray diffraction is the gold standard. For example, in 1,3-bis(4-methoxybenzyl) derivatives, dihedral angles between the pyrimidine ring and benzene rings (62.16° and 69.77°) are calculated using refinement software (e.g., SHELX). Weak intermolecular interactions (C–H···O hydrogen bonds) are mapped to explain packing motifs .

Q. What methodological strategies address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected splitting in NMR or missing MS peaks) are resolved by:

  • Cross-validation : Combining NMR, IR, and LC-MS data to confirm functional groups .
  • Isotopic labeling : For ambiguous NH/OH signals, deuterium exchange or 2D NMR (COSY, HSQC) clarifies connectivity .
  • Computational modeling : DFT calculations predict vibrational/electronic spectra to compare with experimental data .

Q. How can fluorinated or heterocyclic substituents be introduced into the pyrimidine-dione scaffold?

Fluorination often employs trifluoromethylation reagents (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under basic conditions . For thiazole or pyrido-fused systems, cyclocondensation with thioacetamide or chromone derivatives in acetic acid/THF is used, followed by reflux (60°C, 20 hours) .

Q. What are the key considerations for designing bioactivity studies on pyrimidine-dione derivatives?

  • Structural analogs : Compare activity of benzyl vs. methoxybenzyl substitutions to assess steric/electronic effects .
  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.
  • Crystallography : Co-crystallize derivatives with target proteins to study binding modes .

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